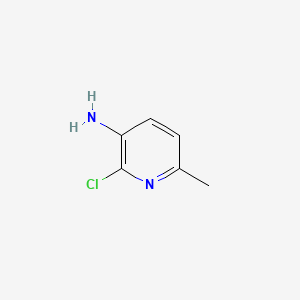
3-アミノ-2-クロロ-6-ピコリン
概要
説明
3-Amino-6-chloro-2-picoline, also known as 2-chloro-6-methylpyridin-3-amine or 6-chloro-2-methylpyridin-3-amine, is a chemical compound with the molecular formula C6H7ClN2 . It has a molecular weight of 142.58 g/mol . This compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 3-Amino-6-chloro-2-picoline is InChI=1S/C6H7ClN2/c1-4-5(8)2-3-6(7)9-4/h2-3H,8H2,1H3 . The canonical SMILES representation is CC1=C(C=CC(=N1)Cl)N . These codes provide a textual representation of the molecule’s structure.
Physical And Chemical Properties Analysis
3-Amino-6-chloro-2-picoline has several computed properties. It has a molecular weight of 142.58 g/mol, an XLogP3-AA of 1.5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It also has a topological polar surface area of 38.9 Ų . The compound is a pale-yellow to yellow-brown solid .
科学的研究の応用
医薬品研究
3-アミノ-2-クロロ-6-ピコリン: は、医薬品研究における重要な中間体です。これは、様々な薬理活性分子の合成に利用されてきました。 例えば、ピリド[3,2-e][1,4]ジアゼピン誘導体の調製における前駆体として役立ち、これは抗HIV-1活性 を示します 。この化合物は、複雑な分子構造に組み込まれる能力を持つため、新しい医薬品を開発するための汎用性の高いビルディングブロックとなっています。
Safety and Hazards
3-Amino-6-chloro-2-picoline is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Precautions should be taken to avoid breathing in dust, mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. In case of contact, wash with plenty of water .
作用機序
Target of Action
3-Amino-2-chloro-6-picoline, also known as 2-chloro-6-methyl-3-pyridinylamine , is a chemical compound that has been used in the synthesis of various pharmaceuticals.
Mode of Action
It’s structurally similar compound, 6-chloro-2-methylpyridin-3-amine, has been used as a reactant in the preparation of pyrido [3,2-e] [1,4]diazepine derivatives with anti-hiv-1-activity . This suggests that 3-Amino-2-chloro-6-picoline might interact with its targets in a similar manner, leading to the synthesis of bioactive compounds.
Biochemical Pathways
Given its structural similarity to picolinic acid, it might be involved in the kynurenine pathway, which is a catabolite of the amino acid tryptophan .
Pharmacokinetics
Its physical properties such as molecular weight (14259 g/mol) and its solid form might influence its bioavailability.
Result of Action
Its use in the synthesis of anti-hiv-1 compounds suggests that it may have antiviral effects.
Action Environment
It’s recommended to store this compound under inert gas (nitrogen or argon) at 2–8 °c , suggesting that temperature and exposure to oxygen might affect its stability.
生化学分析
Biochemical Properties
3-Amino-2-chloro-6-picoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the kynurenine pathway, which is a metabolic pathway leading to the production of nicotinamide adenine dinucleotide (NAD+). The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity .
Cellular Effects
The effects of 3-Amino-2-chloro-6-picoline on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases, which are enzymes that play a crucial role in signal transduction pathways. Additionally, 3-Amino-2-chloro-6-picoline can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Amino-2-chloro-6-picoline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-2-chloro-6-picoline can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 3-Amino-2-chloro-6-picoline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Amino-2-chloro-6-picoline vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of 3-Amino-2-chloro-6-picoline have been associated with liver toxicity in animal studies. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biochemical response .
Metabolic Pathways
3-Amino-2-chloro-6-picoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of pyridine derivatives. This compound can affect metabolic flux and alter the levels of various metabolites. For instance, it can influence the production of NAD+ by modulating the activity of enzymes in the kynurenine pathway .
Transport and Distribution
The transport and distribution of 3-Amino-2-chloro-6-picoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic processes .
Subcellular Localization
3-Amino-2-chloro-6-picoline is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization. Targeting signals and post-translational modifications play a role in directing 3-Amino-2-chloro-6-picoline to specific organelles. For instance, phosphorylation or acetylation of the compound can affect its localization and interaction with other biomolecules .
特性
IUPAC Name |
2-chloro-6-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-3-5(8)6(7)9-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMSBUDMYMYTLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370294 | |
| Record name | 3-Amino-2-chloro-6-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39745-40-9 | |
| Record name | 3-Amino-2-chloro-6-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol](/img/structure/B1272655.png)


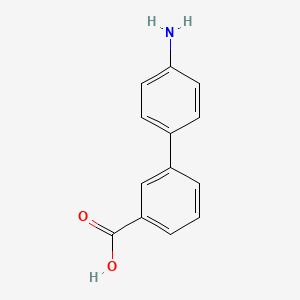


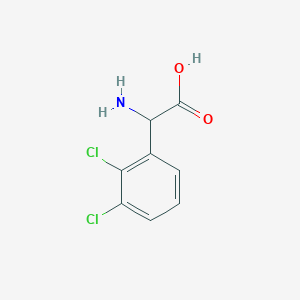
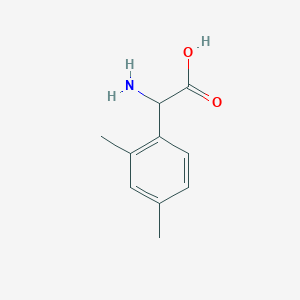

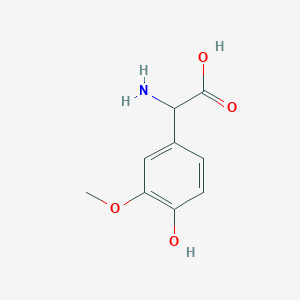


![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)
